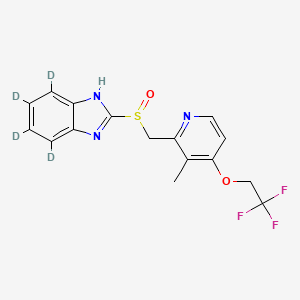

Lansoprazole-d4

Übersicht

Beschreibung

Lansoprazole-d4 is a deuterated form of lansoprazole, a proton pump inhibitor used to reduce gastric acid secretion. It is primarily used as an internal standard for the quantification of lansoprazole in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, making it useful in pharmacokinetic studies and metabolic research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole-d4 involves the incorporation of deuterium atoms into the lansoprazole molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent, such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Precursors: Using deuterated starting materials in the synthesis of lansoprazole can lead to the formation of this compound. This approach ensures the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions

Lansoprazole-d4 undergoes various chemical reactions, including:

Oxidation: The oxidation of this compound can lead to the formation of sulfone and sulfoxide derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding sulfide form.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Lansoprazole sulfone and lansoprazole sulfoxide.

Reduction: Lansoprazole sulfide.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Lansoprazole-d4 has several scientific research applications, including:

Pharmacokinetic Studies: Used as an internal standard in the quantification of lansoprazole in biological samples to study its absorption, distribution, metabolism, and excretion.

Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of lansoprazole.

Analytical Chemistry: Employed in the development and validation of analytical methods for the detection and quantification of lansoprazole.

Biomedical Research: Used in studies related to gastric acid secretion and the treatment of acid-related disorders.

Wirkmechanismus

Lansoprazole-d4, like lansoprazole, exerts its effects by inhibiting the H+/K±ATPase enzyme system in gastric parietal cells By binding covalently to the proton pump, this compound effectively blocks acid secretion, leading to an increase in intragastric pH and promoting the healing of acid-related disorders .

Vergleich Mit ähnlichen Verbindungen

Lansoprazole-d4 is compared with other proton pump inhibitors (PPIs) such as:

Omeprazole: Another widely used PPI with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: Known for its longer half-life and different metabolic pathways compared to lansoprazole.

Rabeprazole: Exhibits faster onset of action and different potency levels.

Uniqueness

This compound’s uniqueness lies in its deuterated form, which provides advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices.

List of Similar Compounds

- Omeprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

- Dexlansoprazole

Biologische Aktivität

Lansoprazole-d4 is a deuterated form of lansoprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

Overview of this compound

This compound is primarily utilized as an internal standard in analytical chemistry for quantifying lansoprazole levels via techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is with a molecular weight of approximately 369.36 g/mol . The deuterium labeling aids in distinguishing it from non-labeled compounds during analysis.

Lansoprazole acts by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant decrease in gastric acid secretion, effectively raising intragastric pH levels. The IC50 values for inhibiting potassium (K+) and hydrogen (H+) accumulation in gastric microsomes are reported to be 6.3 µM and 7 µM, respectively, with approximately 60% inhibition at a concentration of 10 µM .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, lansoprazole. Studies indicate that after administration, lansoprazole undergoes conversion to its active sulfenamide form within the acidic environment of the stomach, which then binds covalently to the proton pump .

Key Pharmacokinetic Parameters:

- Bioavailability : Approximately 80% when taken orally.

- Peak Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.

- Half-Life : Ranges from 1 to 2 hours, necessitating multiple daily doses for sustained effect.

Clinical Applications

This compound is not only significant for research purposes but also provides insights into the clinical applications of lansoprazole itself. It is effective in treating conditions such as:

- Gastroesophageal reflux disease (GERD)

- Erosive esophagitis

- Zollinger-Ellison syndrome

- Helicobacter pylori eradication when used in combination therapy .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of lansoprazole:

- Pharmacokinetic Study : A study involving healthy volunteers demonstrated that intravenous administration of dexlansoprazole (a related compound) resulted in effective acid suppression and was well-tolerated, providing a basis for similar expectations with this compound .

- Electrolyte Disorders : Research has indicated potential side effects associated with long-term PPI use, including hypomagnesemia and associated electrolyte imbalances . This underscores the importance of monitoring patients on long-term lansoprazole therapy.

- Formulation Development : Innovative formulations such as enteric-coated microparticles have been developed to enhance the stability and absorption of lansoprazole, thereby improving its therapeutic efficacy .

Comparative Analysis Table

| Parameter | Lansoprazole | This compound |

|---|---|---|

| Molecular Weight | 369.36 g/mol | 369.361 g/mol |

| Mechanism | H+/K+-ATPase Inhibition | H+/K+-ATPase Inhibition |

| Bioavailability | ~80% | ~80% |

| Peak Plasma Concentration | 1-2 hours | 1-2 hours |

| Clinical Uses | GERD, ulcers | Research standard |

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662052 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934294-22-1 | |

| Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934294-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.